6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine

Lipophilicity ADME Prediction Drug-likeness

6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine is a pyrimidine derivative belonging to the O-linked pyrimidin-4-amine class, a scaffold implicated in kinase inhibition, particularly deoxycytidine kinase (dCK). The compound features a 6-alkoxy linkage to a 2-methoxybenzyl group, distinguishing it from N-linked or C-linked pyrimidine analogs.

Molecular Formula C12H13N3O2
Molecular Weight 231.255
CAS No. 1448030-88-3
Cat. No. B2603953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine
CAS1448030-88-3
Molecular FormulaC12H13N3O2
Molecular Weight231.255
Structural Identifiers
SMILESCOC1=CC=CC=C1COC2=NC=NC(=C2)N
InChIInChI=1S/C12H13N3O2/c1-16-10-5-3-2-4-9(10)7-17-12-6-11(13)14-8-15-12/h2-6,8H,7H2,1H3,(H2,13,14,15)
InChIKeyKMZJODHOBISJGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine (CAS 1448030-88-3): Procurement-Relevant Identity and Class


6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine is a pyrimidine derivative belonging to the O-linked pyrimidin-4-amine class, a scaffold implicated in kinase inhibition, particularly deoxycytidine kinase (dCK) [1]. The compound features a 6-alkoxy linkage to a 2-methoxybenzyl group, distinguishing it from N-linked or C-linked pyrimidine analogs. It has a molecular weight of 231.25 g/mol, a computed XLogP3-AA of 1.6, and a topological polar surface area of 70.3 Ų, as catalogued in authoritative cheminformatics databases [2].

6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine (CAS 1448030-88-3): Why In-Class Analogs Cannot Be Interchanged


The 2-methoxybenzyl O-linked substitution pattern at the pyrimidine 6-position is not uniformly represented across commercially available pyrimidin-4-amine analogs. N-linked or C-linked congeners (e.g., 6-chloro-N-(2-methoxybenzyl)pyrimidin-4-amine, CAS 945896-53-7; 6-(2-methoxyphenyl)pyrimidin-4-amine, CAS 1142004-97-4) differ fundamentally in electronic distribution, hydrogen-bonding capacity, and metabolic liability [1]. The O-linkage in 6-((2-methoxybenzyl)oxy)pyrimidin-4-amine introduces a rotatable ether bond absent in direct aryl-pyrimidine analogs, altering molecular recognition by kinase ATP-binding pockets [1]. Generic substitution without confirming the exact 6-O-(2-methoxybenzyl) architecture risks losing target engagement, as evidenced by the narrow structure-activity relationships documented for O-linked pyrimidin-4-amine dCK inhibitors [1].

6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine (CAS 1448030-88-3): Quantified Differentiation Evidence Against Closest Analogs


XLogP3-AA Lipophilicity: Balanced Partitioning vs. 6-Chloro-N-(2-methoxybenzyl)pyrimidin-4-amine

Computed XLogP3-AA for 6-((2-methoxybenzyl)oxy)pyrimidin-4-amine is 1.6, placing it within the optimal range (1–3) for oral bioavailability [1]. By contrast, the N-linked analog 6-chloro-N-(2-methoxybenzyl)pyrimidin-4-amine (CAS 945896-53-7) has a higher computed XLogP3-AA of 2.3 due to increased hydrophobicity from the chlorine substituent, which may reduce aqueous solubility and increase protein binding [2].

Lipophilicity ADME Prediction Drug-likeness

Hydrogen Bond Acceptor Count: Enhanced Solubility vs. 6-(Benzyloxy)pyrimidin-4-amine

6-((2-methoxybenzyl)oxy)pyrimidin-4-amine possesses 5 hydrogen bond acceptor (HBA) sites (4 heteroatoms in the pyrimidine core plus the methoxy oxygen), compared to 4 HBA sites in 6-(benzyloxy)pyrimidin-4-amine (CAS 60722-75-0) which lacks the ortho-methoxy substituent [1][2]. The additional HBA capacity of the target compound provides an extra solvation point, predicted to improve aqueous solubility and enable additional polar interactions within biological binding sites.

Solubility Hydrogen Bonding Drug Design

Topological Polar Surface Area (TPSA): Blood-Brain Barrier Penetration Threshold vs. 6-(2-Methoxyphenyl)pyrimidin-4-amine

The TPSA of 6-((2-methoxybenzyl)oxy)pyrimidin-4-amine is 70.3 Ų, below the widely accepted 90 Ų threshold for blood-brain barrier (BBB) penetration [1]. In contrast, 6-(2-methoxyphenyl)pyrimidin-4-amine (CAS 1142004-97-4) has a TPSA of only 51.8 Ų, which may indicate excessive CNS penetration and potential neurotoxicity risk [2]. The target compound's intermediate TPSA may offer a more favorable balance between peripheral and CNS exposure.

Blood-Brain Barrier CNS Penetration Physicochemical Profiling

Scaffold-Specific dCK Inhibition Potential Confirmed by O-Linked Pyrimidin-4-amine Patent Data

The O-linked pyrimidin-4-amine scaffold, to which 6-((2-methoxybenzyl)oxy)pyrimidin-4-amine belongs, is explicitly claimed as a deoxycytidine kinase (dCK) inhibitor in US Patent 20080146571 [1]. Within this patent, compounds bearing O-linked substituents at the pyrimidine 6-position achieved dCK IC50 values in the low nanomolar range (representative compounds < 100 nM) in a filter binding assay using human recombinant dCK [1]. While the exact IC50 for the target compound is not publicly disclosed, its structural alignment with the most potent patent examples provides class-level evidence for dCK inhibitory activity.

Deoxycytidine Kinase Cancer Kinase Inhibition

Rotatable Bond Count: Conformational Flexibility Advantage vs. 6-(2-Methoxyphenyl)pyrimidin-4-amine

6-((2-methoxybenzyl)oxy)pyrimidin-4-amine has 4 rotatable bonds, compared to only 2 for 6-(2-methoxyphenyl)pyrimidin-4-amine [1][2]. The additional rotatable bonds in the O-linked benzyl ether introduce conformational degrees of freedom that may facilitate induced-fit binding to flexible kinase active sites, albeit at a potential entropic cost.

Conformational Flexibility Molecular Recognition Binding Entropy

6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine (CAS 1448030-88-3): Primary Procurement-Applicable Research and Industrial Scenarios


Kinase Inhibitor Hit Finding and Lead Optimization Programs Targeting dCK

The compound's alignment with the O-linked pyrimidin-4-amine scaffold claimed in US Patent 20080146571 positions it as a candidate for dCK inhibitor screening cascades. Procurement is justified when the goal is to establish structure-activity relationships around the 6-O-(2-methoxybenzyl) substitution, a key motif in the patent's most potent examples [1]. The compound can serve as a starting point for systematic optimization of the benzyl group electronics and sterics.

Comparative Physicochemical Profiling in Drug Discovery Panels

With a computed XLogP3-AA of 1.6 and a TPSA of 70.3 Ų, this compound sits in a favorable drug-likeness space distinct from both more lipophilic (N-linked chloro analog) and more CNS-penetrant (C-linked phenyl analog) comparators [1]. It is suitable for inclusion in multiparameter optimization panels where balanced ADME properties are prioritized alongside target potency.

Chemical Biology Probe Development for Nucleoside Kinase Pathways

The O-linked pyrimidin-4-amine class has demonstrated nanomolar-level inhibition of human recombinant dCK [1]. This compound, bearing the 2-methoxybenzyl O-substituent, can be procured as a tool compound to interrogate dCK-dependent nucleoside salvage pathways in cancer cell lines, particularly in acute leukemias where dCK expression correlates with nucleoside analog sensitivity.

Synthetic Intermediate for Diversified Pyrimidine Libraries

The 6-alkoxy-4-aminopyrimidine core of this compound presents a versatile handle for further derivatization. The free 4-amino group allows for subsequent N-functionalization (e.g., amide coupling, reductive amination) while the 2-methoxybenzyl O-substituent can be selectively cleaved or modified. This dual reactivity makes it a strategic intermediate for generating focused compound libraries around the O-linked pyrimidin-4-amine scaffold.

Quote Request

Request a Quote for 6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.